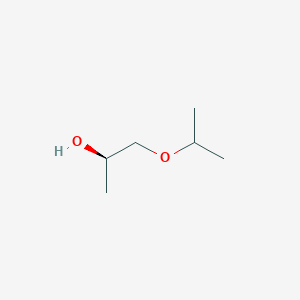

1-Isopropoxy-2-propanol, (R)-

説明

Significance of Chirality in Advanced Organic Synthesis and Chemical Sciences

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. sigmaaldrich.com These mirror images are known as enantiomers. While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or chiral catalysts, can differ significantly. This distinction is of paramount importance in various scientific domains, particularly in pharmaceutical sciences and materials science.

In drug development, the chirality of a molecule can be the determining factor in its therapeutic efficacy. Often, only one enantiomer of a drug is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, cause undesirable or toxic effects. ontosight.ai Therefore, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern medicinal chemistry. The use of chiral building blocks, which are enantiomerically pure starting materials, is a common strategy to achieve this goal. researchgate.net These building blocks introduce a specific stereocenter into the target molecule, guiding the stereochemical outcome of subsequent reactions.

The influence of chirality also extends to materials science, where the stereochemistry of monomers can dictate the macroscopic properties of polymers, such as their thermal and mechanical characteristics. In agrochemicals, the enantiomers of a pesticide can exhibit different levels of activity and environmental impact. Consequently, the development of stereoselective synthetic methods is a continuous focus of research in organic chemistry.

Overview of Isopropoxypropanols as Chiral Architectures in Research

Isopropoxypropanols are a class of organic compounds that feature both an ether and an alcohol functional group. Their structure, derived from propanol (B110389), allows for the existence of chirality when substitution patterns create a stereocenter. The general synthesis of isopropoxypropanol can be achieved through the reaction of propylene (B89431) oxide with isopropanol (B130326). nih.gov

These compounds, particularly in their enantiomerically pure forms, are valuable as chiral building blocks in asymmetric synthesis. Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over another. The use of chiral isopropoxypropanols can introduce a specific stereochemistry that is carried through a synthetic sequence to afford a final product with the desired three-dimensional structure.

While specific research applications for (R)-1-Isopropoxy-2-propanol are not extensively documented in publicly available literature, the broader class of chiral isopropoxypropanol derivatives has been the subject of significant research, particularly in the synthesis of pharmaceuticals. These studies underscore the potential utility of (R)-1-Isopropoxy-2-propanol as a chiral synthon.

A notable area of research involves the chemoenzymatic synthesis of beta-blockers. For instance, in the synthesis of (S)-Bisoprolol, a cardioselective β-blocker, a key step involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin derivative of isopropoxypropanol. mdpi.com This enzymatic resolution selectively acylates one enantiomer, allowing for the separation of the two and yielding the desired enantiomerically pure building block for the final drug product. mdpi.com

Another relevant study details the stereoconservative synthesis of the precursors for radiolabelled bisoprolol (B1195378) enantiomers. nih.gov This research utilized a chiral epoxide to establish the necessary stereocenter, which is then elaborated to form the target amino alcohol structure, a derivative of isopropoxypropanol. nih.gov These examples demonstrate the strategic importance of chiral propanol ethers in constructing enantiomerically pure pharmaceutical agents.

Furthermore, research into the production of bio-based solvents has explored the synthesis of isopropoxypropanols from renewable resources such as 1,2-propanediol. sigmaaldrich.com Studies have shown that the hydrogenolysis of ketals derived from 1,2-propanediol can produce 1-isopropoxy-2-propanol (B1605520) with high regioselectivity. sigmaaldrich.com This approach not only provides a more sustainable route to these compounds but also highlights their potential as green solvents.

Data Tables

Table 1: Physicochemical Properties of (R)-1-Isopropoxy-2-propanol

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.18 g/mol |

| Boiling Point | ~154 °C |

| Appearance | Colorless liquid |

Source: ontosight.ai

Table 2: Research Findings on a Related Chiral Propanol Ether

| Research Area | Key Finding | Compound Studied | Reference |

| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution of a racemic chlorohydrin afforded the (R)-enantiomer with high enantiomeric excess, serving as a key building block for (S)-Bisoprolol. | 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | mdpi.com |

| Radiopharmaceutical Synthesis | Stereoconservative synthesis from a chiral epoxide was used to produce the enantiomerically pure precursor for [11C]bisoprolol. | (R)-(+)-1-[4-(2-isopropoxyethoxymethyl)-phenoxy]-3-amino-2-propanol | nih.gov |

| Bio-based Synthesis | Hydrogenolysis of a ketal derived from renewable 1,2-propanediol yielded 1-isopropoxy-2-propanol with 87-91% regioselectivity. | 1-Isopropoxy-2-propanol | sigmaaldrich.com |

Structure

3D Structure

特性

CAS番号 |

609847-70-3 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

(2R)-1-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 |

InChIキー |

AFHJYKBGDDJSRR-ZCFIWIBFSA-N |

異性体SMILES |

C[C@H](COC(C)C)O |

正規SMILES |

CC(C)OCC(C)O |

製品の起源 |

United States |

Stereochemical Foundations and Advanced Characterization of R 1 Isopropoxy 2 Propanol

Absolute Configuration Determination Methodologies for (R)-1-Isopropoxy-2-propanol

The unambiguous assignment of the spatial arrangement of substituents around a chiral center is crucial for defining a specific enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic and universally accepted method for this purpose. masterorganicchemistry.comlibretexts.orgwikipedia.org

The assignment of the (R)-configuration to 1-isopropoxy-2-propanol (B1605520) follows a set of sequence rules that prioritize the four substituents attached to the chiral carbon atom (C2). masterorganicchemistry.comuniroma1.it The priority is determined by the atomic number of the atoms directly bonded to the stereocenter, with higher atomic numbers receiving higher priority. wikipedia.org

The substituents attached to the chiral center (C2) of 1-isopropoxy-2-propanol are:

-OH (hydroxyl group)

-H (hydrogen atom)

-CH(CH₃)₂ (isopropoxy group, attached via an oxygen)

-CH₃ (methyl group)

The priority assignment is as follows:

-OH: The oxygen atom has the highest atomic number (8) among the atoms directly attached to the chiral center.

-OCH(CH₃)₂: The oxygen atom of the isopropoxy group also has an atomic number of 8. To break the tie, the atoms attached to these oxygens are considered. In the hydroxyl group, the oxygen is bonded to a hydrogen (atomic number 1). In the isopropoxy group, the oxygen is bonded to a carbon (atomic number 6). Therefore, the isopropoxy group has higher priority than the hydroxyl group.

-CH₃: The carbon atom has an atomic number of 6.

-H: The hydrogen atom has the lowest atomic number (1) and thus the lowest priority.

To assign the configuration, the molecule is oriented so that the lowest-priority group (-H) points away from the viewer. masterorganicchemistry.comvanderbilt.edu Then, the path from the highest priority group (1) to the second (2) and then to the third (3) is traced. If this path is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right). libretexts.org If the path is counterclockwise, it is designated as (S) (from the Latin sinister, meaning left). libretexts.org

For (R)-1-isopropoxy-2-propanol, this clockwise arrangement of the prioritized substituents confirms its absolute configuration.

Table 1: CIP Priority Assignment for (R)-1-Isopropoxy-2-propanol

| Priority | Substituent Group | Atom Attached to Chiral Center | Atomic Number |

| 1 | Isopropoxy (-OCH(CH₃)₂) | Oxygen | 8 |

| 2 | Hydroxyl (-OH) | Oxygen | 8 |

| 3 | Methyl (-CH₃) | Carbon | 6 |

| 4 | Hydrogen (-H) | Hydrogen | 1 |

Note: In the case of a tie in atomic number for atoms directly attached to the chiral center, the rules are applied to the next atoms in the substituent chains until a point of difference is found. uniroma1.it

Enantiomeric Purity Assessment and Advanced Analytical Techniques

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. thieme-connect.de Its accurate determination is critical in many applications. Several advanced analytical techniques are employed for this purpose.

Chiral chromatography is a powerful technique for separating enantiomers, allowing for the quantification of each in a mixture. iapc-obp.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. iapc-obp.commdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. iapc-obp.com The stability of these complexes differs for each enantiomer, resulting in their separation.

For the analysis of compounds like 1-isopropoxy-2-propanol, a normal-phase high-performance liquid chromatography (HPLC) method is often employed. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol. researchgate.netcore.ac.uk The choice of the mobile phase composition is crucial for achieving optimal resolution between the enantiomeric peaks. researchgate.net

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | 25 °C |

Note: The specific conditions may vary depending on the exact chiral stationary phase and the specific analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. organicchemistrydata.org In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers can be differentiated. researchgate.netescholarship.org

CSRs are typically lanthanide complexes, such as those containing europium or praseodymium, with chiral ligands. google.com These reagents form diastereomeric complexes with the enantiomers of the analyte. escholarship.org The formation of these diastereomeric complexes leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in the splitting of NMR signals into two distinct sets. researchgate.net

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is dependent on the concentration of the CSR and the nature of the analyte. google.com By integrating the signals corresponding to each enantiomer, their relative concentrations and thus the enantiomeric excess can be determined. researchgate.net This technique is valuable for providing detailed structural information and for confirming the enantiomeric purity of a sample. frontiersin.org

Advanced Synthetic Methodologies for R 1 Isopropoxy 2 Propanol

Asymmetric Synthesis Strategies for Enantioselective Production

The direct synthesis of a single enantiomer, such as (R)-1-Isopropoxy-2-propanol, from achiral or prochiral precursors is a highly sought-after goal in modern organic chemistry. This approach, known as asymmetric synthesis, circumvents the 50% theoretical yield limit of classical resolution methods and minimizes waste. The core principle lies in using a chiral catalyst or reagent to influence the stereochemical outcome of a reaction.

A primary strategy for the asymmetric synthesis of (R)-1-Isopropoxy-2-propanol involves the enantioselective ring-opening of achiral propylene (B89431) oxide with isopropanol (B130326). The success of this reaction is critically dependent on the design and application of sophisticated chiral catalysts. mdpi.comrug.nl

Chiral Lewis acids, particularly those based on metal complexes with chiral ligands, have been investigated for this purpose. For instance, chiral diborane (B8814927) catalysts derived from sterically demanding binaphthol backbones have shown success in the stereoselective ring-opening polymerization of racemic propylene oxide, yielding isotactic polymers. rsc.org This principle can be adapted for a non-polymerizing, single-addition reaction. A catalyst designed with a specific chiral pocket can preferentially bind and activate the propylene oxide epoxide in a way that directs the nucleophilic attack of isopropanol to one of the two prochiral faces, leading to the desired (R)-enantiomer.

Similarly, chiral phosphoric acids, derived from BINOL (1,1'-Bi-2-naphthol), are powerful Brønsted acid catalysts that have been successfully applied in a wide range of asymmetric reactions, including Friedel-Crafts alkylations and other addition reactions. mdpi.com The rational design of such catalysts, modifying the steric and electronic properties of the ligand framework, is crucial for achieving high enantioselectivity in the synthesis of specific chiral alcohols and ethers.

The rational design of a synthetic pathway for (R)-1-Isopropoxy-2-propanol focuses on creating a low-energy transition state for the formation of the desired enantiomer while simultaneously creating a high-energy barrier for the formation of the unwanted (S)-enantiomer.

In the context of the catalytic ring-opening of propylene oxide, the reaction pathway involves the coordination of the catalyst to the oxygen atom of the epoxide ring. This coordination, which is influenced by the Lewis acidity of the catalyst, activates the epoxide for nucleophilic attack. researchgate.net A well-designed chiral catalyst will create a sterically hindered environment around one of the electrophilic carbon atoms of the epoxide. For the synthesis of (R)-1-Isopropoxy-2-propanol, the catalyst must direct the incoming isopropanol nucleophile to attack the methylene (B1212753) carbon (C1) or, if attacking the methine carbon (C2), to do so with a specific inversion of configuration that results in the (R)-product. The choice of catalyst, solvent, and temperature are all critical parameters that must be optimized to maximize the stereoselectivity of this pathway.

Enzymatic and Biocatalytic Resolution of Racemic Isopropoxypropanol Intermediates

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for obtaining enantiomerically pure compounds. semanticscholar.orgnih.gov For the production of (R)-1-Isopropoxy-2-propanol, the kinetic resolution of a racemic mixture of 1-isopropoxy-2-propanol (B1605520) is a highly effective strategy. This method utilizes the inherent stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers.

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. nih.govnih.gov Lipases are frequently employed for the resolution of racemic alcohols via enantioselective transesterification or hydrolysis. researchgate.net

In a typical process for resolving racemic 1-isopropoxy-2-propanol, a lipase (B570770) is used to catalyze the acylation of the secondary alcohol group. Due to the enzyme's chiral active site, it will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the (R)-enantiomer. This results in a mixture containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by standard purification techniques like chromatography. Studies on analogous structures, such as β-blocker building blocks, have demonstrated the high efficiency of this method. mdpi.com For example, using Candida rugosa lipase, one enantiomer of a racemic propanol (B110389) derivative can be selectively acetylated, leaving the other enantiomer in high enantiomeric purity. mdpi.com

The efficiency and selectivity of lipase-catalyzed kinetic resolutions are highly dependent on the reaction conditions. mdpi.com Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and yield. Key factors include the choice of enzyme, acyl donor, solvent, and temperature.

Research on the resolution of similar chiral propanol derivatives has shown that lipases from Candida rugosa are particularly effective. mdpi.com The selection of the acylating agent is also critical; vinyl esters like isopropenyl acetate (B1210297) are often used as they produce a byproduct (acetone) that does not interfere with the reaction equilibrium. mdpi.com

The reaction medium profoundly influences enzyme activity and selectivity. While enzymes operate in aqueous environments in nature, many organic synthesis applications use non-aqueous solvents to improve substrate solubility and suppress unwanted side reactions. A two-phase system containing an organic solvent like toluene (B28343) and an ionic liquid such as [EMIM][BF4] (1-ethyl-3-methylimidazolium tetrafluoroborate) has been shown to be an optimal environment. mdpi.com The ionic liquid can help stabilize the enzyme and enhance its performance. Under optimized conditions, this biocatalytic approach can yield the desired enantiomer with very high optical purity. mdpi.com

Table 1: Optimized Conditions for Enzymatic Kinetic Resolution of a Racemic Propanol Intermediate Data based on a structurally similar compound, 1-(isopropylamine)-3-phenoxy-2-propanol. mdpi.com

| Parameter | Optimal Condition | Result |

| Biocatalyst | Candida rugosa MY Lipase | High Enantioselectivity |

| Acylating Agent | Isopropenyl Acetate | Irreversible Acylation |

| Reaction Medium | Toluene / [EMIM][BF4] (Two-Phase System) | Enhanced Enzyme Stability |

| Reaction Time | 24 hours | Optimal Conversion |

| Enantioselectivity (E) | 67.5 | Excellent Separation |

| Enantiomeric Excess (ee_p) | 96.2% | High Product Purity |

Sustainable Synthesis from Renewable Feedstocks

The principles of green chemistry encourage the use of renewable resources to reduce reliance on petrochemical feedstocks. researchgate.net Glycerol (B35011), a major byproduct of biodiesel production, is an abundant and versatile C3 platform chemical that serves as an excellent starting point for the sustainable synthesis of 1-isopropoxy-2-propanol. researchgate.netresearchgate.net

A viable synthetic route begins with the catalytic conversion of glycerol into a more functionalized propylene-based intermediate. One prominent method is the hydrogenolysis of glycerol to produce 1,2-propanediol (propylene glycol). This reaction can be achieved with high selectivity using various heterogeneous catalysts. fudan.edu.cn

Alternatively, glycerol can be dehydrated to acrolein, which can then be hydrogenated to 1-propanol, or it can be converted to propylene oxide through different multi-step processes. Once 1,2-propanediol is obtained from renewable glycerol, it can be converted to 1-isopropoxy-2-propanol through a straightforward etherification reaction with isopropanol or an isopropyl halide under appropriate catalytic conditions. This pathway provides a sustainable route to the racemic mixture of 1-isopropoxy-2-propanol, which can subsequently be resolved into the desired (R)-enantiomer using the enzymatic methods described in section 3.2. This integrated approach, combining bio-based feedstocks with biocatalytic resolution, represents a sustainable and efficient strategy for producing enantiomerically pure (R)-1-Isopropoxy-2-propanol.

Derivation from Bio-based 1,2-Propanediol and Related Glycols

The synthesis of (R)-1-Isopropoxy-2-propanol can be strategically rooted in renewable resources through the utilization of bio-based 1,2-propanediol (1,2-PD). This key precursor is accessible through the hydrogenolysis of glycerol, a readily available byproduct from the biodiesel industry. mdpi.commdpi.com The conversion of crude glycerol into value-added chemicals like 1,2-PD is a significant step towards a more sustainable chemical industry. mdpi.com

The general pathway involves the catalytic hydrogenolysis of glycerol, which can be performed using various copper-based catalysts. mdpi.com Once bio-based 1,2-propanediol is obtained, it can be utilized in subsequent synthetic steps to yield 1-isopropoxy-2-propanol. While the primary focus of many studies is the production of 1,2-PD itself, this bio-derived diol serves as a direct and sustainable starting material for the synthesis of its ether derivatives, including the target compound.

Regioselective Hydrogenolysis of Cyclic Ketal Precursors

A highly effective and regioselective method for the synthesis of 1-isopropoxy-2-propanol from 1,2-propanediol involves the formation and subsequent hydrogenolysis of a cyclic ketal precursor. This approach ensures high selectivity for the desired primary ether over the isomeric secondary ether.

The initial step is the ketalization of 1,2-propanediol with acetone (B3395972) to form 2,2,4-trimethyl-1,3-dioxolane (B74433) (TMD). mdpi.com This reaction proceeds with high efficiency. The subsequent and crucial step is the catalytic hydrogenolysis of the TMD intermediate. This ring-opening reaction can be carried out under mild conditions (120–140 °C, 40 bar H₂) and demonstrates high selectivity, with yields of the corresponding isopropoxypropanols (IPP) exceeding 93%. mdpi.com

The hydrogenolysis of TMD can theoretically produce two isomers: 1-isopropoxy-2-propanol and 2-isopropoxy-1-propanol. However, the reaction exhibits significant regioselectivity, favoring the formation of the desired 1-isopropoxy-2-propanol. Research has shown that regioselectivity for 1-isopropoxy-2-propanol can reach between 87–91%. mdpi.com Another study utilizing a LiAlH₄-AlCl₃ system for the reduction of TMD reported a regioselectivity of approximately 82% for 1-isopropoxy-2-propanol. mdpi.com

| Method | Precursor | Key Reagents/Catalyst | Regioselectivity for 1-Isopropoxy-2-propanol | Yield of Isopropoxypropanols |

| Catalytic Hydrogenolysis | 2,2,4-trimethyl-1,3-dioxolane (TMD) | H₂ | 87–91% | >93% |

| Chemical Reduction | 2,2,4-trimethyl-1,3-dioxolane (TMD) | LiAlH₄-AlCl₃ | ~82% | Not Specified |

Novel Synthetic Routes and Methodological Innovations for (R)-1-Isopropoxy-2-propanol

The pursuit of enantiomerically pure (R)-1-Isopropoxy-2-propanol has driven the exploration of innovative synthetic strategies, including chemoenzymatic methods and the application of modern catalytic systems.

Chemoenzymatic Approaches to Chiral Propanol Ethers

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful route to enantiomerically pure compounds. For chiral propanol ethers like (R)-1-Isopropoxy-2-propanol, a key strategy is the enzymatic kinetic resolution of a racemic precursor.

Lipases are a class of enzymes widely used for their ability to catalyze the regio-, chemo-, and enantioselective acylation or hydrolysis of alcohols and esters. unimi.itresearchgate.net A plausible chemoenzymatic route to (R)-1-Isopropoxy-2-propanol would involve the kinetic resolution of racemic 1-isopropoxy-2-propanol. In this scenario, a lipase, in the presence of an acyl donor, would selectively acylate the (S)-enantiomer, leaving the desired (R)-1-Isopropoxy-2-propanol unreacted and in high enantiomeric excess. This approach has been successfully applied to the resolution of structurally similar compounds, such as racemic chlorohydrins, which are precursors to beta-blockers. nih.gov For instance, the lipase from Candida antarctica (immobilized as Novozym 435) is a versatile biocatalyst for such resolutions. researchgate.netnih.gov

The general steps in such a chemoenzymatic synthesis would be:

Synthesis of racemic 1-isopropoxy-2-propanol: This can be achieved through the non-stereoselective ring-opening of propylene oxide with isopropanol.

Enzymatic Kinetic Resolution: The racemic mixture is subjected to lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.

This methodology allows for the preparation of the target (R)-enantiomer with high optical purity.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions for Related Isopropoxy Compounds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed synthesis of an alkyl-alkyl ether like 1-isopropoxy-2-propanol is less common, the principles of C-O bond formation using this catalysis are highly relevant for the synthesis of related isopropoxy compounds, particularly aryl ethers.

The palladium-catalyzed C-O cross-coupling, often a variant of the Buchwald-Hartwig amination, typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Recent advancements have focused on developing highly active and versatile catalyst systems that can operate under mild conditions and tolerate a wide range of functional groups.

For the synthesis of fluorinated alkyl aryl ethers, a highly effective protocol utilizes the commercially available precatalyst tBuBrettPhos Pd G3 with Cs₂CO₃ as the base in toluene. acs.orgnih.govresearchgate.net This system demonstrates excellent functional group tolerance and is compatible with both electron-rich and electron-deficient (hetero)aryl bromides. acs.orgnih.govresearchgate.net Another approach for the synthesis of methyl aryl ethers employs a palladacycle precatalyst, which allows for the coupling of methanol (B129727) with a broad scope of (hetero)aryl halides under mild conditions. nih.gov

The general mechanism for these reactions involves:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Formation of Palladium Alkoxide: The alcohol reacts with the palladium complex, often with the assistance of a base, to form a palladium alkoxide intermediate.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond of the ether product and regenerating the Pd(0) catalyst.

Reaction Pathways and Mechanistic Investigations Involving R 1 Isopropoxy 2 Propanol

Elucidation of Organic Reaction Mechanisms with Stereochemical Control

The presence of a defined stereocenter in (R)-1-isopropoxy-2-propanol is critical for probing the mechanisms of reactions where stereochemistry is a key outcome.

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular). youtube.com The chiral nature of (R)-1-isopropoxy-2-propanol allows for a clear investigation of the stereochemical consequences of these pathways.

SN2 Mechanism: This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "back-side attack" results in an inversion of the stereochemical configuration at the reaction center. youtube.comyoutube.com If the secondary alcohol of (R)-1-isopropoxy-2-propanol were converted to a good leaving group (e.g., a tosylate), its reaction with a strong nucleophile would be expected to proceed via an SN2 mechanism, yielding a product with the opposite (S) configuration. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are known to favor SN2 reactions. pressbooks.pubyoutube.com

SN1 Mechanism: In contrast, the SN1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. youtube.comyoutube.com The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization). youtube.com For a substrate derived from (R)-1-isopropoxy-2-propanol, an SN1 reaction would result in both (R) and (S) products. These reactions are favored by tertiary and secondary substrates, as they can form more stable carbocations, and are facilitated by polar protic solvents. pressbooks.pubyoutube.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar Protic | Polar Aprotic |

Epoxides are highly reactive three-membered rings containing oxygen, and their ring-opening reactions are crucial in organic synthesis for creating functionalized molecules. rsc.org The hydroxyl group of (R)-1-isopropoxy-2-propanol can act as an internal nucleophile or as a directing group in stereoselective reactions.

Epoxides undergo ring-opening reactions with a variety of nucleophiles. nih.gov In reactions with strong nucleophiles, the attack typically occurs at the least sterically hindered carbon atom in an SN2-like fashion. youtube.com The synthesis of epoxides and their subsequent ring-opening allows for the stereospecific formation of products. encyclopedia.pub Lewis acid catalysts can be employed to facilitate the regioselective ring-opening of epoxides with alcohols. ucdavis.edu The versatility of epoxides makes them valuable intermediates in the synthesis of a wide range of products, including those relevant to the pharmaceutical and solvent industries. ucdavis.edu The inherent ring strain makes them reactive electrophiles, useful for constructing key bonds in a stereoselective manner. encyclopedia.pub

Atmospheric Degradation and Environmental Chemical Reactivity Studies

Glycol ethers, including isopropoxypropanols, are released into the atmosphere where their degradation contributes to photochemical air pollution. researchgate.netacs.org The primary atmospheric removal process for these compounds is reaction with hydroxyl (OH) radicals during the daytime. researchgate.netbohrium.com

The atmospheric degradation of isopropoxypropanols is primarily initiated by gas-phase reactions with OH radicals. researchgate.net This process involves the abstraction of a hydrogen atom from the glycol ether molecule. researchgate.net Studies on analogous compounds, such as 1-methoxy-2-propanol (B31579) and 2-isopropoxyethanol (B94787), provide insight into the likely reaction pathways for 1-isopropoxy-2-propanol (B1605520). The reaction mechanism involves the OH radical attacking hydrogen atoms, typically those on carbon atoms adjacent to either the ether oxygen or the alcohol group. nih.gov The resulting alkyl radicals then react with molecular oxygen to form peroxy radicals, which undergo further reactions in the atmosphere. nih.gov

The rate coefficients for the reaction of OH radicals with similar glycol ethers have been determined experimentally. For instance, the rate coefficient for the reaction with 2-isopropoxyethanol is (1.88 ± 0.10) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. bohrium.com This rapid reaction rate leads to a short atmospheric lifetime, indicating that the dominant loss process for such compounds is the daytime reaction with OH radicals. bohrium.com

Experimental studies on the OH radical-initiated oxidation of related glycol ethers have identified several key degradation products. For 1-methoxy-2-propanol, the main products observed are methyl formate (B1220265), methoxyacetone, and acetaldehyde. researchgate.netacs.org For 2-butoxyethanol, the products include n-butyl formate and propanal. acs.org

Based on these analogous reactions, a plausible degradation pathway for 1-isopropoxy-2-propanol initiated by OH radicals can be proposed. The initial H-atom abstraction would likely occur at the CH₂ group adjacent to the ether linkage or the CH group attached to the hydroxyl group. Subsequent reactions of the resulting radicals with O₂ and other atmospheric species would lead to the cleavage of the molecule.

Expected primary products from the atmospheric degradation of 1-isopropoxy-2-propanol include:

Isopropyl formate

Acetaldehyde

Table 2: Molar Formation Yields of Products from OH Radical Reaction with Analogous Glycol Ethers

| Parent Compound | Product | Molar Formation Yield | Reference |

| 1-Methoxy-2-propanol | Methyl formate | 0.59 ± 0.05 | researchgate.netacs.org |

| Methoxyacetone | 0.39 ± 0.04 | researchgate.netacs.org | |

| Acetaldehyde | 0.56 ± 0.07 | researchgate.netacs.org | |

| 2-Butoxyethanol | n-Butyl formate | 0.57 ± 0.05 | acs.org |

| 2-Hydroxyethyl formate | 0.22 ± 0.05 | acs.org | |

| Propanal | 0.21 ± 0.02 | acs.org |

Heterogeneous Catalysis and Surface Chemistry Studies with Isopropoxy Moieties

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is crucial in the chemical industry. wikipedia.org These reactions occur at the catalyst's surface and involve a cycle of adsorption, reaction, and desorption. wikipedia.org The surface chemistry, which dictates how molecules bind to and react on the surface, is fundamental to catalytic performance. mdpi.comhidenanalytical.com

The isopropoxy group, present in (R)-1-isopropoxy-2-propanol, is a relevant moiety in surface chemistry studies. For example, in the photocatalytic dehydrogenation of isopropanol (B130326) over a TiO₂-CuO heterojunction catalyst, the formation of an isopropoxy intermediate is a key step. acs.org The cleavage of the α-C−H bond in the isopropoxy species is often the rate-determining step in alcohol dehydrogenation reactions, leading to the formation of ketones like acetone. acs.org

The structure of (R)-1-isopropoxy-2-propanol, with both hydroxyl and ether groups, allows it to adsorb onto catalyst surfaces through different interactions. The hydroxyl group can interact with surface sites, while the isopropoxy moiety presents a distinct chemical environment. This makes it a potentially useful probe molecule for studying reaction mechanisms on solid catalysts. wikipedia.org The chiral nature of the molecule could also be exploited in asymmetric heterogeneous catalysis, which aims to produce pure enantiomers using chiral solid catalysts. wikipedia.org Understanding the adsorption and reaction of molecules like (R)-1-isopropoxy-2-propanol at a molecular level is key to designing new and more selective heterogeneous catalysts. rsc.orgcmu.edu

Adsorption and Thermal Decomposition Pathways on Catalytic Surfaces (e.g., TiO2)

There is no specific information available in the reviewed scientific literature regarding the adsorption and thermal decomposition pathways of (R)-1-isopropoxy-2-propanol on catalytic surfaces such as TiO2. Research has been conducted on similar molecules, for instance, the dissociative adsorption of 2-propanol on TiO2 to form isopropoxy species. However, dedicated studies detailing the specific intermediates, reaction kinetics, and decomposition products for (R)-1-isopropoxy-2-propanol are not present in the available literature. Therefore, a data table of thermal decomposition products and conditions cannot be provided.

Photochemical Reactions and Surface-Mediated Transformations

Similarly, a search of scientific databases and literature reveals no specific studies on the photochemical reactions and surface-mediated transformations of (R)-1-isopropoxy-2-propanol. While the photocatalytic oxidation of alcohols like ethanol (B145695) and 2-propanol on TiO2 has been a subject of research, leading to the identification of various intermediates and products, this body of work does not extend to the specific compound of interest. As a result, a detailed account of its photochemical behavior and a corresponding data table of reaction products and quantum yields cannot be compiled.

Theoretical and Computational Chemistry Studies of R 1 Isopropoxy 2 Propanol

Quantum Chemical Calculations for Conformational Analysis and Energetic Stability

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and chemical reactivity. For a flexible molecule like (R)-1-isopropoxy-2-propanol, which has multiple rotatable bonds, numerous conformations are possible. Quantum chemical calculations are employed to identify the most stable of these conformations (local minima on the potential energy surface) and the transition states that separate them.

The process typically begins with a systematic or stochastic search of the conformational space to identify various possible geometries. Each of these geometries is then subjected to optimization using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (like Møller-Plesset perturbation theory, MP2). These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the energy and optimized geometry of the molecule.

For a molecule like (R)-1-isopropoxy-2-propanol, a key feature influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ether oxygen. Computational methods can precisely calculate the energies of conformers with and without this interaction, providing insight into its strength and importance. The results of such an analysis would typically be presented in a table comparing the relative energies of the most stable conformers, calculated at a high level of theory and with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

Table 1: Hypothetical Relative Energies of (R)-1-Isopropoxy-2-propanol Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Intramolecular H-bond | 0.00 (most stable) |

| Conf-2 | Extended, no H-bond | 1.52 |

| Conf-3 | Gauche, no H-bond | 2.18 |

| Conf-4 | Alternative H-bond | 3.05 |

Note: This table is illustrative and does not represent published experimental or computational data.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction of (R)-1-isopropoxy-2-propanol with another reagent, researchers can map out the entire reaction coordinate, identifying reactants, products, intermediates, and, crucially, transition state (TS) structures. The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate.

Methods like DFT are used to locate and optimize the geometry of transition states. This is a more complex task than optimizing stable molecules, as the TS is a saddle point on the potential energy surface. Once located, frequency calculations are performed to confirm the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a reaction involving the hydroxyl group of (R)-1-isopropoxy-2-propanol, such as an esterification, computational models could identify the transition state for the nucleophilic attack of the alcohol onto the electrophilic carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Activation Energies for a Reaction of (R)-1-Isopropoxy-2-propanol

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distance (Å) |

|---|---|---|---|

| Nucleophilic Attack | TS1 | 15.8 | O-C: 2.15 |

| Proton Transfer | TS2 | 8.2 | O-H: 1.55 |

Note: This table is illustrative and does not represent published experimental or computational data.

Prediction of Stereoselectivity and Enantiomeric Excess in Chemical Transformations

A significant application of computational chemistry is in predicting the stereochemical outcome of reactions. For a chiral molecule like (R)-1-isopropoxy-2-propanol, reactions at or near the stereocenter can lead to different stereoisomeric products. Computational modeling can predict which product is more likely to form.

This is achieved by modeling the transition states leading to the different stereoisomeric products (diastereomeric transition states). According to transition state theory, the ratio of the products is determined by the difference in the Gibbs free energies of the corresponding transition states. A lower energy transition state implies a faster reaction rate and, therefore, a more abundant product.

For instance, if (R)-1-isopropoxy-2-propanol were used as a chiral auxiliary to direct a reaction, computational chemists would build models of the transition states leading to the (R) and (S) products of the new stereocenter. By comparing the calculated energies of these two transition states (ΔΔG‡), they can predict the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction. These predictions can be invaluable for designing new synthetic routes and optimizing reaction conditions for higher stereoselectivity. rsc.org

Table 3: Hypothetical Prediction of Enantiomeric Excess

| Transition State | Calculated Free Energy (Hartree) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|

| TS-(R) | -425.12345 | 1.85 | 92% |

| TS-(S) | -425.12050 |

Note: This table is illustrative and does not represent published experimental or computational data.

Academic Research on the Role of R 1 Isopropoxy 2 Propanol As a Chiral Building Block

Investigations in Chiral Pharmaceutical Synthesis Research

The demand for enantiomerically pure pharmaceuticals is a significant driver of research into novel chiral building blocks. nih.govmdpi.com The specific stereoisomer of a drug often dictates its therapeutic efficacy, with the other enantiomer potentially being inactive or even causing adverse effects. nih.gov In this context, small, functionalized chiral molecules like (R)-1-Isopropoxy-2-propanol serve as valuable starting materials in the synthesis of complex active pharmaceutical ingredients (APIs).

Academic investigations have explored the use of chiral propylene (B89431) oxide derivatives, from which (R)-1-Isopropoxy-2-propanol can be synthesized, as precursors in the synthesis of various pharmaceutical agents. nih.govresearchgate.net The synthetic strategy often involves leveraging the existing chirality of the building block to introduce new stereocenters in a controlled manner, a process known as chiral pool synthesis. researchgate.net The hydroxyl and isopropoxy functionalities on (R)-1-Isopropoxy-2-propanol offer reactive sites for further chemical transformations, allowing for the elongation of the carbon chain and the introduction of diverse functional groups necessary for biological activity.

While direct and extensive research specifically detailing the role of (R)-1-Isopropoxy-2-propanol as a precursor in the synthesis of named complex chiral pharmaceuticals is not widely available in the public domain, the fundamental principles of chiral synthesis support its potential utility. For instance, chiral epoxides and diols are common intermediates in the synthesis of beta-blockers and antiviral agents. The structural motif present in (R)-1-Isopropoxy-2-propanol is analogous to fragments found in various biologically active molecules.

Table 1: Potential Pharmaceutical Scaffolds Derivable from Chiral Propylene Glycol Ethers

| Pharmaceutical Class | Relevant Chiral Moiety | Potential Synthetic Connection |

| Beta-blockers | Amino-alcohol | The hydroxyl group can be converted to an amine, and the ether linkage can be part of a larger pharmacophore. |

| Antiviral Nucleoside Analogs | Hydroxypropyl side chain | The propanol (B110389) backbone can be functionalized and attached to a nucleobase. |

| Chiral Auxiliaries | Enantiopure alcohol | Can be used to control the stereochemistry of subsequent reactions in a synthetic sequence. |

This table is illustrative and based on general principles of chiral synthesis, as specific examples for (R)-1-Isopropoxy-2-propanol are not readily found in the searched literature.

Research on Utility in Agrochemical and Specialty Chemical Synthesis

The principles of chirality are also of paramount importance in the agrochemical industry, where the biological activity of herbicides, insecticides, and fungicides is often dependent on the stereochemistry of the active ingredient. nih.govacs.org The use of enantiomerically pure agrochemicals can lead to lower application rates and reduced environmental impact. researchgate.net

Academic research into the application of chiral building blocks in agrochemical synthesis is an active area. nih.gov While specific studies detailing the use of (R)-1-Isopropoxy-2-propanol in the synthesis of commercial agrochemicals are not prominent in the available literature, its potential as a chiral precursor is recognized. The isopropoxy and hydroxyl groups can be chemically modified to introduce toxophoric groups or to alter the solubility and soil mobility of the resulting pesticide.

In the realm of specialty chemicals, chiral compounds find applications as additives, in fragrances, and as components of advanced formulations. The specific stereoisomer can impart unique properties, such as a particular scent or enhanced performance in a given application. Research in this area often focuses on the development of efficient synthetic routes to these chiral molecules from readily available starting materials.

Table 2: Potential Applications of (R)-1-Isopropoxy-2-propanol in Specialty Chemical Synthesis

| Application Area | Desired Property | Potential Role of (R)-1-Isopropoxy-2-propanol |

| Chiral Solvents | Enantioselective reaction media | As a component of a solvent system to influence the stereochemical outcome of a reaction. |

| Fragrance Components | Specific odor profile | As a precursor to more complex fragrance molecules where stereochemistry is key to the scent. |

| Chiral Surfactants | Formation of ordered molecular assemblies | The amphiphilic nature can be tailored to create surfactants for specialized emulsions or formulations. |

This table represents potential applications based on the chemical structure and properties of the compound, as direct research citations for these specific uses were not identified.

Exploration in Advanced Materials Science Applications

In materials science, the incorporation of chiral units into polymers and other materials can lead to unique and desirable properties, such as chiroptical activity, the ability to form helical structures, and enantioselective recognition capabilities. mdpi.com Chiral polymers are being investigated for applications in enantioselective separations, as chiral stationary phases in chromatography, and in the development of advanced optical materials.

Academic research in this field includes the synthesis of chiral monomers that can be polymerized to create these advanced materials. mdpi.com (R)-1-Isopropoxy-2-propanol, with its polymerizable hydroxyl group and a chiral center, represents a potential candidate for such a monomer. Polymerization via the hydroxyl group could lead to the formation of polyethers with chiral pendant groups.

While the search of academic literature did not yield specific studies on the polymerization of (R)-1-Isopropoxy-2-propanol or its use in advanced materials, the general interest in chiral polymers suggests that it is a plausible area of investigation. The properties of the resulting polymer would be influenced by the stereochemistry of the monomeric unit.

Table 3: Hypothetical Properties of a Polymer Derived from (R)-1-Isopropoxy-2-propanol

| Property | Potential Application | Rationale |

| Chiroptical Activity (e.g., Circular Dichroism) | Optical sensors, polarized light modulators | The presence of a regular array of chiral centers along the polymer backbone. |

| Enantioselective Recognition | Chiral separation membranes, chiral chromatography | The chiral environment created by the polymer could allow for differential interaction with enantiomers of other molecules. |

| Helical Self-Assembly | Advanced functional materials | The stereoregularity of the polymer could induce a preferred helical conformation. |

This table is speculative and based on the known principles of chiral polymer science, as no direct research on polymers of (R)-1-Isopropoxy-2-propanol was found.

Challenges and Future Directions in R 1 Isopropoxy 2 Propanol Research

Development of More Efficient and Sustainable Synthesis Methodologies

The conventional synthesis of propylene (B89431) glycol ethers involves the reaction of propylene oxide with an alcohol. researchgate.netgoogle.com For the stereospecific synthesis of (R)-1-Isopropoxy-2-propanol, a key challenge is sourcing the correct chiral precursor. The synthesis can be achieved by reacting (S)-propylene oxide with isopropanol (B130326) in the presence of a base. google.com Future research is intensely focused on moving beyond traditional methods to enhance efficiency and sustainability.

A significant area of development is the replacement of traditional homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH), with more environmentally benign alternatives. researchgate.net Heterogeneous catalysts, including basic metal oxides like magnesium oxide (MgO), have shown promise in providing high selectivity for the desired 1-alkoxy-2-propanol isomer. researchgate.net Another innovative approach is the use of ionic liquids as catalysts, which can offer higher catalytic efficiencies than traditional catalysts under mild conditions and may operate through novel electrophilic-nucleophilic dual activation mechanisms. researchgate.net

Furthermore, a major long-term goal is to transition from petrochemical feedstocks to renewable resources. nih.gov While the direct synthesis from biomass is complex, indirect routes are being explored. A notable example is the production of propylene glycol from the catalytic hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production. nih.gov This renewable propylene glycol can then be converted to the necessary propylene oxide precursor, creating a more sustainable pathway. Improving the energy efficiency of the production process, for instance by utilizing the heat liberated during the etherification reaction to preheat raw materials, is another critical avenue for making the synthesis more sustainable. google.com

| Catalyst Type | Examples | Advantages in (R)-1-Isopropoxy-2-propanol Synthesis | Research Direction |

|---|---|---|---|

| Traditional Homogeneous | NaOH, Sodium Alcoholates | Well-established, high conversion | Replacement due to separation and waste issues |

| Heterogeneous (Solid Base) | MgO, CaO | Ease of separation, potential for high selectivity, reusability. researchgate.net | Improving activity and lifetime; understanding surface mechanisms. researchgate.net |

| Ionic Liquids | Acetate-based ionic liquids | High catalytic efficiency, mild reaction conditions, potential for novel mechanisms. researchgate.net | Reducing cost, improving recyclability, and establishing structure-activity relationships. researchgate.net |

| Biocatalysts | Enzymes, Microorganisms | High selectivity, mild conditions, renewable. amazonaws.com | Enzyme discovery and engineering for etherification reactions. |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of (R)-1-Isopropoxy-2-propanol is centered around its secondary hydroxyl group and the adjacent C-H bonds. Understanding this reactivity is crucial for unlocking new applications. Studies on analogous glycol ethers show that atmospheric degradation, for instance, proceeds via reaction with OH radicals, leading to the formation of products like ketones and formates. acs.org This suggests that the secondary alcohol group in (R)-1-Isopropoxy-2-propanol is susceptible to oxidation.

Future research directions lie in harnessing its inherent chirality. There is significant potential to use (R)-1-Isopropoxy-2-propanol as a chiral building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Its dual functionality—an ether linkage providing stability and a reactive hydroxyl group—makes it a versatile synthon.

Another area of exploration is its application in catalysis. This could involve its use as a chiral solvent to influence the stereochemical outcome of asymmetric reactions. Furthermore, the molecule itself could be a substrate for catalytic upgrading. For example, research on the photocatalytic dehydrogenation of isopropanol to produce acetone (B3395972) and hydrogen using heterojunction catalysts like TiO2-CuO demonstrates a pathway for converting secondary alcohols to ketones. acs.org Similar catalytic systems could be developed to convert (R)-1-Isopropoxy-2-propanol into a chiral ketone, (R)-1-isopropoxy-2-propanone, and valuable hydrogen gas, representing a green synthetic route. The mechanism for such reactions involves the selective activation of the α-C−H bond adjacent to the hydroxyl group. acs.org

Advancements in Chiral Analytical Techniques and Mechanistic Understanding

A significant challenge in the research and production of enantiomerically pure compounds is the ability to accurately and efficiently separate and quantify the different stereoisomers. For (R)-1-Isopropoxy-2-propanol, ensuring high enantiomeric purity is critical for its potential applications in stereoselective synthesis. Future advancements will depend on the continued development of powerful chiral analytical techniques.

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary methods for chiral separations. jiangnan.edu.cnrsc.org Progress in this area is driven by the development of novel chiral stationary phases (CSPs) and chiral selectors. jiangnan.edu.cn Techniques like High-Performance Thin-Layer Chromatography (HPTLC) using chiral mobile phase additives also offer cost-effective and rapid analysis. scispace.com The goal is to develop robust methods capable of baseline separation of the (R)- and (S)-enantiomers, allowing for the detection of even trace amounts of the unwanted enantiomer. rsc.orgscispace.com

Beyond simply separating enantiomers, a deeper mechanistic understanding of the synthesis reaction is crucial for process optimization. In-situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR), can provide invaluable insights. For example, studies on the synthesis of 1-methoxy-2-propanol (B31579) over an MgO catalyst revealed that methanol (B129727) dissociates into methoxide (B1231860) on the catalyst surface, which then reacts with an adsorbed propylene-like species in an anti-Markovnikov fashion, leading to high selectivity. researchgate.net Applying similar advanced analytical and spectroscopic techniques to the synthesis of (R)-1-Isopropoxy-2-propanol is essential for understanding catalyst behavior, reaction pathways, and the origin of stereoselectivity, which will enable the rational design of more efficient catalysts.

| Technique | Chiral Selector/Stationary Phase | Key Advantages | Future Advancements |

|---|---|---|---|

| HPLC | Chiral Stationary Phases (CSPs) e.g., polysaccharide-based | Widely applicable, high resolution. rsc.orgmdpi.com | Development of new CSPs with broader selectivity. jiangnan.edu.cn |

| SFC | Similar to HPLC (e.g., Chiralcel) | Fast separations, reduced solvent consumption (uses CO2). rsc.org | Broader adoption and method development for polar compounds. |

| CE | Chiral selectors in buffer (e.g., cyclodextrins, chiral ionic liquids). jiangnan.edu.cn | High efficiency, low sample consumption. | Synthesis of novel and more effective chiral selectors. jiangnan.edu.cn |

| HPTLC | Chiral mobile phase additives (e.g., mucopolysaccharides). scispace.com | Rapid, low cost, suitable for screening. | Improving resolution and sensitivity for impurity detection. scispace.com |

Interdisciplinary Research Integrating Green Chemistry Principles and Sustainable Technologies

The future of chemical manufacturing, including that of (R)-1-Isopropoxy-2-propanol, is inextricably linked to the principles of green chemistry. amazonaws.comresearchgate.net This requires an interdisciplinary approach that combines organic synthesis, catalysis, chemical engineering, and environmental science to create truly sustainable processes.

A key focus is the reduction of waste and improvement of resource efficiency, often evaluated using metrics like the E-factor (environmental factor) and atom economy. researchgate.netrsc.org This involves not only developing catalytic reactions that minimize byproducts but also implementing strategies for recycling catalysts, solvents, and reagents. jddhs.com The shift towards safer, non-toxic, and biodegradable solvents, such as bio-based solvents or even supercritical CO₂, is a central tenet of green chemistry that is highly relevant to the synthesis and application of propylene glycol ethers. rsc.orgjddhs.com

Q & A

Basic: What are the established synthetic routes for enantiomerically pure (R)-1-Isopropoxy-2-propanol?

Methodological Answer:

Enantioselective synthesis of (R)-1-Isopropoxy-2-propanol typically involves:

- Chiral catalysis : Using asymmetric catalysis with transition metals (e.g., Ru-BINAP complexes) to induce stereoselectivity during etherification of propanol derivatives.

- Resolution techniques : Kinetic resolution via lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) to separate enantiomers from racemic mixtures .

- Chiral starting materials : Employing (R)-configured precursors (e.g., (R)-propylene oxide) to ensure stereochemical fidelity during synthesis.

Basic: What analytical methods are recommended for confirming the stereochemistry and purity of (R)-1-Isopropoxy-2-propanol?

Methodological Answer:

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons against known standards are critical .

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to induce diastereomeric splitting in ¹H or ¹³C spectra, enabling stereochemical confirmation .

- Polarimetry : Measure optical rotation ([α]ᴅ) and compare with literature values (e.g., CRC Handbook reports refractive index data for stereochemical benchmarking) .

Advanced: How can solvent effects on (R)-1-Isopropoxy-2-propanol’s reactivity be systematically studied?

Methodological Answer:

- Hansen solubility parameters : Calculate Hansen δD (dispersion), δP (polar), and δH (hydrogen bonding) values to predict solubility in non-aqueous solvents (e.g., DMSO, THF). Experimental validation via cloud-point titrations is advised .

- Kinetic solvent studies : Monitor reaction rates (e.g., ether cleavage under acidic conditions) using UV-Vis spectroscopy or GC-MS to correlate solvent polarity with reactivity .

Advanced: What mechanistic insights can be gained from studying (R)-1-Isopropoxy-2-propanol in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs (e.g., (R)-1-Isopropoxy-2-propanol-d₈) to elucidate rate-determining steps .

- DFT calculations : Model transition states and activation barriers using software like Gaussian to predict regioselectivity in SN2 vs. SN1 pathways .

- Isotopic labeling : Track oxygen-18 in the isopropoxy group during hydrolysis to confirm bond cleavage mechanisms via mass spectrometry .

Advanced: How should researchers address contradictions in reported physical properties (e.g., density, refractive index) of (R)-1-Isopropoxy-2-propanol?

Methodological Answer:

- Cross-verification : Compare data from authoritative sources (e.g., CRC Handbook vs. NIST WebBook ) and validate via in-house measurements.

- Standardized calibration : Ensure instruments (e.g., refractometers, densitometers) are calibrated against certified reference materials (CRMs) to minimize experimental variance.

- Batch variability analysis : Assess purity (>95% by GC) and trace impurities (e.g., residual solvents) using GC-FID or LC-MS, as contaminants can skew physical property measurements .

Advanced: What strategies ensure high enantiomeric excess (ee) in large-scale syntheses of (R)-1-Isopropoxy-2-propanol?

Methodological Answer:

- Continuous-flow asymmetric catalysis : Optimize residence time and catalyst loading in microreactors to enhance enantioselectivity and scalability .

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) to achieve >99% ee .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee tracking during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。